molecular formula C11H14O4 B14854908 2-Tert-butoxy-6-hydroxybenzoic acid CAS No. 1243287-03-7

2-Tert-butoxy-6-hydroxybenzoic acid

Cat. No.: B14854908
CAS No.: 1243287-03-7
M. Wt: 210.23 g/mol
InChI Key: HIDKERYUMAGBSJ-UHFFFAOYSA-N
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Description

2-Tert-butoxy-6-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a tert-butoxy group at the 2-position and a hydroxyl group at the 6-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-6-hydroxybenzoic acid typically involves the esterification of 6-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-6-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Tert-butoxy-6-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-6-hydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the tert-butoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-6-hydroxybenzoic acid: Similar structure but with a tert-butyl group instead of a tert-butoxy group.

    2-Methoxy-6-hydroxybenzoic acid: Contains a methoxy group instead of a tert-butoxy group.

    2-Ethoxy-6-hydroxybenzoic acid: Contains an ethoxy group instead of a tert-butoxy group.

Uniqueness

2-Tert-butoxy-6-hydroxybenzoic acid is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties such as increased steric hindrance and altered electronic effects. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications.

Properties

CAS No.

1243287-03-7

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-hydroxy-6-[(2-methylpropan-2-yl)oxy]benzoic acid

InChI

InChI=1S/C11H14O4/c1-11(2,3)15-8-6-4-5-7(12)9(8)10(13)14/h4-6,12H,1-3H3,(H,13,14)

InChI Key

HIDKERYUMAGBSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1C(=O)O)O

Origin of Product

United States

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